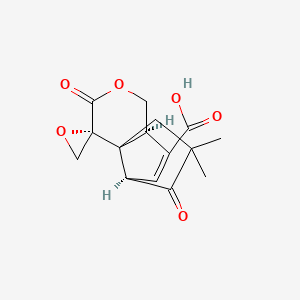
Pentalenolactone G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentalenolactone G, also known as this compound, is a useful research compound. Its molecular formula is C15H16O6 and its molecular weight is 292.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Pentalenolactone G exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Research has demonstrated that it effectively inhibits the growth of:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
In a study, this compound showed minimum inhibitory concentrations (MICs) of 16 μg/mL against Staphylococcus aureus and 32 μg/mL against Escherichia coli, indicating its potential as an antibiotic agent .
Antiviral Activity
This compound has also been identified as a potent antiviral agent. It inhibits the replication of DNA viruses such as herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) . The mechanism involves the irreversible inactivation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, which is crucial for viral replication .
Inhibition of Cell Proliferation
This compound has been shown to inhibit vascular smooth muscle cell proliferation. This property suggests potential therapeutic applications in treating conditions characterized by excessive cell growth, such as atherosclerosis .
Biosynthesis Research
The biosynthetic pathway of this compound has been extensively studied, revealing insights into its production from Streptomyces species. The gene cluster responsible for its biosynthesis has been identified, allowing for genetic manipulation to enhance production yields .
Table: Key Features of this compound
| Feature | Description |
|---|---|
| Chemical Structure | Sesquiterpenoid lactone |
| Source | Isolated from Streptomyces species |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Antiviral Activity | Inhibits replication of HSV-1 and HSV-2 |
| Cell Proliferation Inhibition | Reduces vascular smooth muscle cell proliferation |
| Biosynthesis | Gene cluster identified in Streptomyces |
Synthetic Applications
In synthetic chemistry, this compound serves as an important intermediate for various chemical transformations. Its unique structure allows for retroaddition or cycloreversion reactions, which are valuable in the synthesis of complex organic molecules .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound could be developed into a new class of antibiotics due to its potent activity against resistant strains .
Case Study 2: Antiviral Mechanism
Research focusing on the antiviral properties revealed that this compound's mechanism involves the alkylation of GAPDH, leading to its irreversible inactivation. This discovery opens avenues for developing antiviral therapies targeting similar pathways .
Propiedades
Número CAS |
67055-57-6 |
|---|---|
Fórmula molecular |
C15H16O6 |
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
(1R,4aR,6aR)-8,8-dimethyl-2,7-dioxospiro[4,4a,6a,9-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H16O6/c1-13(2)5-14-8(10(13)16)3-7(11(17)18)9(14)4-20-12(19)15(14)6-21-15/h3,8-9H,4-6H2,1-2H3,(H,17,18)/t8-,9-,14?,15+/m0/s1 |
Clave InChI |
WQRJQQRKICTEAK-DBHPFHKZSA-N |
SMILES |
CC1(CC23C(COC(=O)C24CO4)C(=CC3C1=O)C(=O)O)C |
SMILES isomérico |
CC1(CC23[C@@H](COC(=O)[C@]24CO4)C(=C[C@H]3C1=O)C(=O)O)C |
SMILES canónico |
CC1(CC23C(COC(=O)C24CO4)C(=CC3C1=O)C(=O)O)C |
Sinónimos |
pentalenolactone G |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















